molecular formula C4H9FO4S B3383530 Ethanesulfonyl fluoride, 2-(2-hydroxyethoxy)- CAS No. 433935-95-6

Ethanesulfonyl fluoride, 2-(2-hydroxyethoxy)-

Cat. No.: B3383530
CAS No.: 433935-95-6
M. Wt: 172.18 g/mol
InChI Key: PXDRRIFXHAIJIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethanesulfonyl fluoride, 2-(2-hydroxyethoxy)- is an organic compound with the molecular formula C4H9FO4S. It is characterized by the presence of a sulfonyl fluoride group attached to an ethoxyethanol moiety. This compound is notable for its reactivity and versatility in various chemical reactions, making it a valuable intermediate in organic synthesis and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethanesulfonyl fluoride, 2-(2-hydroxyethoxy)- typically involves the reaction of ethanesulfonyl chloride with 2-(2-hydroxyethoxy)ethanol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature and pressure, to ensure high yield and purity. The use of continuous flow reactors is common in industrial settings to optimize the reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: Ethanesulfonyl fluoride, 2-(2-hydroxyethoxy)- undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include sulfonamides, sulfonates, and other sulfonyl derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

Ethanesulfonyl fluoride, 2-(2-hydroxyethoxy)- has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamide and sulfonate compounds.

    Biology: The compound is employed in biochemical studies to investigate enzyme mechanisms and protein modifications.

    Medicine: It serves as an intermediate in the synthesis of various pharmaceuticals, including antiviral and anticancer agents.

    Industry: The compound is used in the production of specialty chemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of ethanesulfonyl fluoride, 2-(2-hydroxyethoxy)- involves the reactivity of the sulfonyl fluoride group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to the modification of their structure and function. The compound’s ability to act as a Michael acceptor makes it a valuable tool in click chemistry and bioconjugation reactions .

Comparison with Similar Compounds

Uniqueness: Ethanesulfonyl fluoride, 2-(2-hydroxyethoxy)- is unique due to its combination of a sulfonyl fluoride group with an ethoxyethanol moiety, providing a balance of reactivity and stability. This makes it particularly useful in applications requiring selective reactivity and minimal side reactions .

Properties

IUPAC Name

2-(2-hydroxyethoxy)ethanesulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9FO4S/c5-10(7,8)4-3-9-2-1-6/h6H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXDRRIFXHAIJIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCS(=O)(=O)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9FO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90464016
Record name Ethanesulfonyl fluoride, 2-(2-hydroxyethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90464016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

433935-95-6
Record name 2-(2-Hydroxyethoxy)ethanesulfonyl fluoride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=433935-95-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanesulfonyl fluoride, 2-(2-hydroxyethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90464016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Into a round flask, HO(CH2)2OH (140.9 g) and a methanol solution of sodium methylate (28 wt %, 96.4 g) were charged and stirred, and heated under reduced pressure to distill off methanol thereby to obtain a solution of HOCH2CH2ONa. It was confirmed by GC that no methanol remained in the reaction solution. Into a four necked flask, FSO2CH2CH2Cl (50 g) and THF (100 mL) were charged and stirred under cooling with ice bath, and the previously obtained solution of HOCH2CH2ONa was dropwise added thereto over a period of 2.5 hours, while maintaining the internal temperature to be at most 10° C. After completion of the dropwise addition, it was stirred at room temperature for 2 hours and then added to water (400 mL), and dichloromethane (183 g) was added. The obtained crude liquid was subjected to liquid separation, and the obtained aqueous layer was extracted with dichloromethane (124 g). The separated aqueous layer was further extracted with dichloromethane (126 g), and the organic layers were put together. It was dried over magnesium sulfate, and after filtration, the solvent was distilled off to obtain a crude product (47.1 g). The obtained crude liquid was used for the next step without carrying out purification.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Name
HOCH2CH2ONa
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
183 g
Type
solvent
Reaction Step Four
Name
Quantity
400 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethanesulfonyl fluoride, 2-(2-hydroxyethoxy)-
Reactant of Route 2
Reactant of Route 2
Ethanesulfonyl fluoride, 2-(2-hydroxyethoxy)-
Reactant of Route 3
Ethanesulfonyl fluoride, 2-(2-hydroxyethoxy)-
Reactant of Route 4
Ethanesulfonyl fluoride, 2-(2-hydroxyethoxy)-
Reactant of Route 5
Ethanesulfonyl fluoride, 2-(2-hydroxyethoxy)-
Reactant of Route 6
Ethanesulfonyl fluoride, 2-(2-hydroxyethoxy)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.